molecular formula C42H51F3N8O12 B590066 Dermorphin Trifluoroacetic Acid Salt CAS No. 78331-26-7

Dermorphin Trifluoroacetic Acid Salt

Número de catálogo B590066
Número CAS: 78331-26-7
Peso molecular: 916.909
Clave InChI: MUBFSOVWSMFSSQ-YYEHHWDVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dermorphin Trifluoroacetic Acid Salt, also known as L-Tyrosyl-D-alanyl-L-phenylalanylglycyl-L-tyrosyl-L-prolyl-L-serinamide Trifluoroacetate, is a compound with the molecular formula C₄₀H₅₀N₈O₁₀ • C₂HF₃O₂ and a molecular weight of 916.89 . It is categorized under enzyme activators, enzyme agonists & antagonists, opioid receptors, neurotransmission, depression, memory, learning and cognition, addiction, pain, and inflammation .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors .


Molecular Structure Analysis

The molecular structure of Dermorphin Trifluoroacetic Acid Salt is characterized by its specific amino acid sequence: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 . This sequence is unique due to the presence of D-amino acids, particularly D-Alanine .


Physical And Chemical Properties Analysis

Dermorphin Trifluoroacetic Acid Salt is a white to off-white powder . It is stored at a temperature of -20°C .

Aplicaciones Científicas De Investigación

Pain Management

Dermorphin TFA is known for its extraordinary affinity and selectivity for the mu-opioid receptors, which play a crucial role in pain perception . Its binding efficiency to these receptors surpasses that of many other known opioids, making it an exceptionally potent compound . In early clinical studies, dermorphin administered via the intrathecal (i.t.) route had increased effectiveness than morphine in treating postoperative pain .

Opioid Analgesics Research

Dermorphin TFA is used as a lead for the design of dermorphin analogues . Diverse chemical and pharmacological strategies are currently being explored to minimize the unwanted side effects of currently used opioid analgesics while achieving effective pain relief .

Multitarget Ligands Research

The use of multitarget ligands with activity at more than one receptor represents a promising therapeutic approach . Dermorphin TFA is used in the development of such ligands, like LENART01, which displays activity to the mu-opioid receptor (MOR) and dopamine D2 receptor (D2R) in rat brains and spinal cords .

Inflammatory Pain Research

In mice, LENART01, a dermorphin-based ligand, produced dose-dependent antinociceptive effects in formalin-induced inflammatory pain, with increased potency than morphine . This suggests the potential of Dermorphin TFA in the research of inflammatory pain treatments.

Behavioral Studies

Behavioral studies have demonstrated that dermorphin-based ligands can induce less adverse effects without locomotor dysfunction and withdrawal syndrome compared to conventional opioid analgesics, such as morphine . This makes Dermorphin TFA valuable in the research of safer opioid analgesics.

Unique Pharmacological Profile Research

Dermorphin TFA’s unique chemical structure and pharmacological properties make it a subject of interest in various research fields . Its unique amino acid sequence and the presence of D-amino acids result from an unusual posttranslational modification process, indicating a specialized evolutionary pathway .

Mecanismo De Acción

Target of Action

Dermorphin TFA, also known as Dermorphin Trifluoroacetic Acid Salt or Dermorphin (TFA), is a heptapeptide that has a remarkable affinity and selectivity for the mu-opioid receptors . These receptors play a crucial role in pain perception, and their activation can lead to significant analgesic effects .

Mode of Action

The mechanism of action of Dermorphin TFA involves interacting with these mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance , making it a subject of interest for potential applications in pain management .

Biochemical Pathways

Dermorphin TFA’s interaction with the mu-opioid receptors initiates a cascade of biochemical reactions that ultimately lead to its analgesic effects . .

Pharmacokinetics

The pharmacokinetics of Dermorphin TFA have been studied in horses . Following intravenous administration, the data fit a 2-compartment model best with distribution and elimination half-lives of 0.09 and 0.76 hours, respectively . The bioavailability following intramuscular administration was variable (47-100%) . Dermorphin TFA was detected in plasma for 12 hours and in urine for 48 or 72 hours following intravenous or intramuscular administration, respectively .

Result of Action

The primary result of Dermorphin TFA’s action is its potent analgesic effect, which is due to its interaction with the mu-opioid receptors . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is about 30-40 times more potent than morphine , but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .

Safety and Hazards

Dermorphin Trifluoroacetic Acid Salt is a controlled product and may require documentation to meet relevant regulations . Trifluoroacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur with single exposure, with the respiratory system being the target organ .

Direcciones Futuras

The future of Dermorphin in the medical field is laden with possibilities yet tempered by the need for rigorous research. Current scientific inquiry is focused on unlocking its full therapeutic potential, particularly in pain management .

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBFSOVWSMFSSQ-YYEHHWDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51F3N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dermorphin Trifluoroacetic Acid Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dermorphin Trifluoroacetic Acid Salt
Reactant of Route 2
Dermorphin Trifluoroacetic Acid Salt
Reactant of Route 3
Dermorphin Trifluoroacetic Acid Salt
Reactant of Route 4
Dermorphin Trifluoroacetic Acid Salt
Reactant of Route 5
Dermorphin Trifluoroacetic Acid Salt
Reactant of Route 6
Reactant of Route 6
Dermorphin Trifluoroacetic Acid Salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.